1H-Pyrazole-4-propanamine is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring with a propanamine substituent at the 4-position. Its molecular formula is and it has a molecular weight of approximately 114.16 g/mol. The structure features a five-membered ring with two adjacent nitrogen atoms, contributing to its unique chemical properties and biological activities. The compound is notable for its potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its diverse reactivity and biological interactions.
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the creation of a wide range of derivatives with potentially useful properties .
1H-Pyrazole-4-propanamine exhibits significant biological activity, particularly in pharmacological contexts. Research indicates that compounds within this class can interact with various biological targets, including enzymes and receptors. For example, they have been studied for their potential anti-inflammatory, analgesic, and antimicrobial properties. The mechanism of action often involves binding to specific molecular targets, which alters their function and leads to therapeutic effects .
Furthermore, pyrazole derivatives have shown promise in treating conditions such as cancer and metabolic disorders due to their ability to modulate biochemical pathways effectively .
The synthesis of 1H-Pyrazole-4-propanamine can be achieved through several methods:
1H-Pyrazole-4-propanamine finds applications across various fields:
The versatility of this compound makes it a subject of interest in both academic research and industrial applications .
Studies on 1H-Pyrazole-4-propanamine have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and therapeutic potential:
These interaction studies are fundamental for drug design and optimization processes aimed at enhancing efficacy and reducing side effects .
Several compounds share structural similarities with 1H-Pyrazole-4-propanamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine | Structure | Contains a methyl group at the nitrogen position, affecting its biological activity. |
| 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine | Structure | Features multiple methyl groups which enhance lipophilicity. |
| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | Structure | Has dimethyl substitutions that may influence receptor interactions differently. |
The uniqueness of 1H-Pyrazole-4-propanamine lies in its specific substitution pattern on the pyrazole ring. The presence of the propanamine group at the 4-position contributes distinct chemical reactivity and biological properties compared to other similar compounds. This specificity allows for tailored interactions with biological targets, enhancing its potential as a therapeutic agent .
The IUPAC name for this compound is 3-(1H-pyrazol-4-yl)propan-1-amine, reflecting its three-carbon chain (propanamine) attached to the fourth position of the pyrazole ring. Alternative nomenclature includes 1H-pyrazole-4-propanamine and 4-(3-aminopropyl)pyrazole, which emphasize the substituent’s position on the heterocycle. Salts such as the hydrochloride derivative (3-(1H-pyrazol-4-yl)propan-1-amine hydrochloride) are also documented, with CAS numbers 60951-23-7 and 21056-78-0.
The molecular formula of the free base is C6H11N3, with a molecular weight of 125.17 g/mol. The hydrochloride salt has the formula C6H12ClN3 and a molecular weight of 161.63 g/mol. Key structural features include:
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H11N3 (free base) | |
| Molecular Weight | 125.17 g/mol (free base) | |
| Boiling Point | 327.6±32.0 °C (derivative) | |
| Density | 1.2±0.1 g/cm³ (derivative) |
X-ray crystallography confirms the planar geometry of the pyrazole ring, with bond lengths and angles consistent with aromatic heterocycles. The amine side chain enhances solubility in polar solvents, particularly in its protonated (salt) form.
1H-Pyrazole-4-propanamine belongs to two functional classes:
Corrosive;Irritant